molecular formula C13H15NO3 B5306481 5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No. B5306481
M. Wt: 233.26 g/mol
InChI Key: JOPZGFLVJQSJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, commonly known as spirooxindole, is a heterocyclic compound with a spirocyclic core. Spirooxindole has gained significant attention due to its potential use in medicinal chemistry as it exhibits diverse biological activities.

Mechanism of Action

The mechanism of action of spirooxindole is not fully understood. However, studies have shown that spirooxindole inhibits various enzymes, including topoisomerase I, histone deacetylase, and tubulin. Spirooxindole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Spirooxindole exhibits diverse biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of fungi and viruses. Spirooxindole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, spirooxindole has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

Spirooxindole has several advantages for lab experiments. It is relatively easy to synthesize and exhibits diverse biological activities, making it a useful tool for medicinal chemistry research. However, spirooxindole also has some limitations. It can be difficult to obtain pure spirooxindole due to its tendency to form multiple isomers. Additionally, spirooxindole can be unstable under certain conditions, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for spirooxindole research. One direction is to explore the potential of spirooxindole as a therapeutic agent for cancer and other diseases. Another direction is to investigate the mechanism of action of spirooxindole and its effects on various enzymes and pathways. Additionally, further research is needed to optimize the synthesis method of spirooxindole and to overcome the challenges associated with its stability and isomerism.

Synthesis Methods

Spirooxindole can be synthesized through various methods, including the one-pot three-component reaction, multicomponent reaction, and one-pot sequential reaction. The one-pot three-component reaction involves the reaction of isatin, a primary amine, and cyclic ketones in the presence of a catalyst. The multicomponent reaction involves the reaction of isatin, an aldehyde, and an amine in the presence of a catalyst. The one-pot sequential reaction involves the reaction of isatin, a cyclic ketone, and a primary amine in the presence of a catalyst.

Scientific Research Applications

Spirooxindole has been extensively studied for its potential use in medicinal chemistry. It exhibits diverse biological activities, including anticancer, anti-inflammatory, antifungal, and antiviral activities. Spirooxindole has been shown to inhibit various cancer cell lines, including breast, prostate, and lung cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Spirooxindole has also been shown to inhibit the growth of various fungi and viruses.

properties

IUPAC Name

5,5-dimethylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-12(2)7-16-13(17-8-12)9-5-3-4-6-10(9)14-11(13)15/h3-6H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPZGFLVJQSJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(C3=CC=CC=C3NC2=O)OC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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